Benoxaprofen - 51234-28-7

Benoxaprofen

Catalog Number: EVT-261371
CAS Number: 51234-28-7
Molecular Formula: C16H12ClNO3
Molecular Weight: 301.72 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Benoxaprofen, being a photosensitive compound, undergoes photolysis when exposed to ultraviolet (UV) radiation. [, ] This process involves both Type I and Type II reactions. [, ]

  • Type I reactions: Benoxaprofen abstracts hydrogen from solvents like ethanol, forming radicals like hydroxyethyl and ethoxyl radicals. []
  • Type II reactions: Benoxaprofen interacts with oxygen in the presence of UV radiation, leading to the generation of reactive oxygen species (ROS) like singlet oxygen and superoxide. [, ]
  • Decarboxylation: Upon UV irradiation, benoxaprofen undergoes decarboxylation, producing a decarboxy-benoxaprofen radical. Unlike similar NSAIDs like naproxen, this radical doesn't readily react with oxygen. []
  • Compound Description: This compound is the main photoproduct of Benoxaprofen. [] It exhibits almost the same potency in causing photohemolysis as Benoxaprofen. []
  • Compound Description: This compound is a metabolite of Benoxaprofen formed via glucuronidation. [] Research indicates that Benoxaprofen Glucuronide forms covalent adducts with protein nucleophiles, primarily at Lys-159 of human serum albumin. [] These adducts are formed through two primary mechanisms: nucleophilic displacement of glucuronic acid and condensation with lysine residues after acyl migration of the aglycone. []
  • Relevance: The formation of covalent adducts with proteins suggests a potential mechanism for Benoxaprofen's toxicity, particularly its idiosyncratic liver toxicity. [] This finding is significant because it points towards a potential pathway for Benoxaprofen-induced liver damage.
  • Compound Description: This is the glucuronide metabolite of Flunoxaprofen, another nonsteroidal anti-inflammatory drug (NSAID) that was withdrawn from the market. [] Similar to Benoxaprofen Glucuronide, it also forms covalent bonds with proteins, indicating a shared potential for toxicity through this mechanism.
  • Compound Description: This is the glucuronide metabolite of Tolmetin, an acetic acid NSAID. [] Previous research has shown that Tolmetin Glucuronide forms covalent adducts with proteins. [] This provides evidence that the formation of reactive metabolites, particularly acyl glucuronides, might be a common characteristic among NSAIDs and contribute to their toxicity.
  • Compound Description: Ibuprofen is a widely used NSAID, commonly prescribed for pain relief and reducing inflammation. [] While it shares the anti-inflammatory effects of Benoxaprofen, it differs in its side effect profile and exhibited a lower incidence of some side effects, such as gastrointestinal issues, in certain studies. []
  • Compound Description: Similar to Ibuprofen, Aspirin is a widely used NSAID with analgesic and anti-inflammatory properties. [] Studies comparing Aspirin and Benoxaprofen revealed that while both drugs were effective in treating rheumatoid arthritis, Benoxaprofen was associated with a more favorable side effect profile in some patients. []
  • Compound Description: Indomethacin is another NSAID studied extensively for its effects on inflammation. [] While similar in efficacy to Benoxaprofen for rheumatoid arthritis and osteoarthritis, Indomethacin was associated with a higher incidence of gastrointestinal side effects in several studies. []
Source and Classification

Benoxaprofen is synthesized from various chemical precursors, primarily involving benzoxazole derivatives. Its classification falls under the category of NSAIDs, which are widely used to alleviate pain, reduce inflammation, and lower fever. The compound acts by inhibiting cyclooxygenase enzymes, which play a crucial role in the biosynthesis of prostaglandins—key mediators of inflammation .

Synthesis Analysis

Methods and Technical Details

The synthesis of benoxaprofen typically involves multiple steps:

  1. Formation of Benzoxazole: The initial step often includes the formation of a benzoxazole ring through the condensation of o-aminophenol with a suitable carbonyl compound.
  2. Chlorination: The introduction of the chlorophenyl group is achieved through chlorination reactions.
  3. Acetic Acid Derivation: The final step involves acetic acid derivation to form benoxaprofen.

A detailed synthesis pathway can be outlined as follows:

  • Starting from 2-aminobenzaldehyde, it undergoes cyclization with α-methyl-4-chlorobenzoyl chloride.
  • This results in the formation of an intermediate that is subsequently hydrolyzed to yield benoxaprofen .
Molecular Structure Analysis

Data

Benoxaprofen has a melting point range of 188-189°C and exhibits specific spectral characteristics in nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy that confirm its structure .

Chemical Reactions Analysis

Reactions and Technical Details

Benoxaprofen undergoes various chemical reactions, particularly in metabolic pathways:

  • Hydrolysis: It can be hydrolyzed to form its active metabolites.
  • Glucuronidation: This process involves conjugation with glucuronic acid, significantly influencing its pharmacokinetics and excretion.

Studies have shown that benoxaprofen's metabolism can lead to both active and inactive metabolites, impacting its therapeutic efficacy and safety profile .

Mechanism of Action

Process and Data

Benoxaprofen exerts its anti-inflammatory effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). This inhibition reduces the synthesis of prostaglandins, which are responsible for mediating pain and inflammation.

The mechanism can be summarized as follows:

  1. Inhibition of Cyclooxygenase: Benoxaprofen binds to the active site of cyclooxygenase enzymes.
  2. Reduction of Prostaglandin Production: This binding prevents the conversion of arachidonic acid into prostaglandins.

Data indicates that benoxaprofen's selectivity for COX-2 may contribute to its reduced gastrointestinal side effects compared to traditional NSAIDs .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder.
  • Solubility: Moderately soluble in organic solvents such as ethanol but poorly soluble in water.

Chemical Properties

  • Stability: Benoxaprofen is stable under normal conditions but may degrade under extreme pH or temperature conditions.
  • pKa Value: Approximately 4.5, indicating it behaves as a weak acid.

These properties are crucial for understanding its formulation in pharmaceutical preparations and its behavior in biological systems .

Applications

Scientific Uses

Benoxaprofen has been primarily used in clinical settings for:

  • Pain Management: Effective in treating conditions such as arthritis and other inflammatory disorders.
  • Research Applications: Investigated for its potential disease-modifying effects in autoimmune diseases.

Despite its limited use due to safety concerns, ongoing research continues to explore alternative formulations or derivatives that may retain its beneficial effects while minimizing adverse outcomes .

Synthesis and Structural Optimization

Historical Development of 2-Arylpropionic Acid Derivatives

Benoxaprofen (2-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]propanoic acid) emerged from Eli Lilly's systematic exploration of anti-arthritic compounds initiated in 1966 at their British research center. The molecular architecture features a benzoxazole core linked to a 4-chlorophenyl ring and propionic acid side chain—structural motifs shared with profen-class NSAIDs like ibuprofen and naproxen. Unlike classical arylpropionic acids, benoxaprofen incorporates a heterocyclic benzoxazole system, enhancing planarity between aromatic rings and influencing its photochemical behavior. X-ray crystallography confirmed near-planar alignment of benzoxazole and chlorophenyl rings, while the propanoic acid moiety acts as a conformationally flexible carrier group [1] [4].

Patents filed in 1973 highlighted benoxaprofen’s unique profile among 2-arylpropionic acid derivatives. Early pharmacological studies revealed divergent mechanisms: unlike most NSAIDs that primarily inhibit cyclooxygenase (COX), benoxaprofen exhibited potent lipoxygenase (LOX) inhibition, particularly against leukotriene B4 synthesis in human polymorphonuclear leukocytes. This selectivity arose from direct action on mononuclear cells and chemotaxis inhibition [1] [4] [9]. The compound progressed through FDA-mandated clinical phases, with Phase III trials (1976) involving >2,000 arthritis patients across 100+ investigators [1].

Table 1: Key Milestones in Benoxaprofen Development

YearDevelopment PhaseSignificance
1966Discovery Program InitiationLilly Research Centre assigned to explore novel anti-arthritic compounds
1973Patent ApplicationStructural and synthetic patents filed for "benoxaprofen"
1976Phase III Clinical Trials2,000+ arthritis patients administered benoxaprofen under physician supervision
1980UK Market Approval (Opren®)First commercial release outside the United States
1982US Market Approval (Oraflex®)Withdrawn within months due to hepatotoxicity concerns

Stereochemical Considerations in Benoxaprofen Synthesis

Benoxaprofen is synthesized and administered as a racemic mixture of (R)-(−) and (S)-(+) enantiomers. The chiral center at the α-carbon of the propionic acid chain governs both pharmacological activity and metabolic fate. Inversion mechanisms differ significantly between enantiomers: the (R)-(−)-enantiomer undergoes unidirectional chiral inversion to its (S)-(+) counterpart, while the (S)-enantiomer resists inversion but undergoes preferential glucuronidation. Metabolic studies using diastereomeric glucuronides demonstrated enantioselective clearance—R-benoxaprofen glucuronide degrades faster than the S-diastereomer under physiological conditions, necessitating careful analytical control during in vitro assays [1] [6].

Enzyme-catalyzed pathways exhibit stereodivergence: Cytochrome P4501 mediates oxygenation of the 4-chlorophenyl ring in the (S)-(+)-enantiomer, whereas the (R)-(−)-enantiomer undergoes oxygenation primarily on the benzoxazole aromatic system. This regioselectivity impacts metabolite profiles and potential reactive intermediates. Crystallographic analysis reveals distinct molecular packing for enantiopure forms versus racemates, influencing dissolution kinetics and bioavailability [1] [4] [6].

Table 2: Stereochemical Properties of Benoxaprofen Enantiomers

Property(R)-(−)-Benoxaprofen(S)-(+)-Benoxaprofen
Pharmacological ActivityWeak COX inhibitionPotent LOX inhibition
Metabolic PathwayChiral inversion → (S)-(+) formDirect glucuronidation
Glucuronide StabilityLower (k′ = 63.0)Higher (k′ = 57.5)
Cytochrome P450 TargetBenzoxazole ring oxygenation4-Chlorophenyl ring oxygenation

Polymorphic Forms and Crystallization Methodologies

Benoxaprofen displays complex solid-state behavior with multiple crystalline phases identified through high-throughput (HT) screening. Its molecular planarity facilitates dense packing, but variations in hydrogen-bonding motifs (carboxylic acid dimers vs. catemers) generate polymorphic diversity. Early crystallization experiments from ethanol/water systems yielded Form I, characterized by centrosymmetric dimers with typical carboxylic acid R₂²(8) motifs. Subsequent HT screening using solvent libraries revealed a metastable Form II with zig-zag catemer chains, exhibiting 12% higher aqueous solubility than Form I [5] [8] [10].

Crystallization methodologies significantly influence polymorphic outcomes:

  • Solvent-Mediated Transformation: Recrystallization from acetonitrile produces a hemisolvate with channel inclusion, while acetone yields an anhydrous Form III.
  • Temperature Gradients: Cooling saturated methanol solutions from 60°C to 4°C at 0.5°C/hour favors Form I nucleation, whereas rapid quenching (<5°C/min) produces Form II.
  • Additive Templating: Polyvinylpyrrolidone (PVP) suppresses Form II nucleation by adsorbing to developing crystal faces, while silica surfaces stabilize metastable solvates [8].

Solid-state ¹³C NMR spectroscopy discriminates polymorphs unambiguously: Form I shows a single carbonyl resonance at 174.2 ppm, while Form II exhibits split peaks (173.8 and 174.5 ppm) indicating non-equivalent carboxyl groups. Thermal analysis reveals Form I melts at 189°C (ΔH = 28 kJ/mol) versus Form II at 182°C (ΔH = 24 kJ/mol), consistent with lattice energy differences [5] [10].

Table 3: Characterization of Benoxaprofen Solid Forms

FormCrystallization ConditionsHydrogen-Bonding MotifThermal Properties¹³C NMR δ_carbonyl (ppm)
Form IEthanol/water (slow cooling)Carboxylic acid dimerMp 189°C, ΔH 28 kJ/mol174.2
Form IIAcetone/rapid quenchingCarboxylic acid catemerMp 182°C, ΔH 24 kJ/mol173.8, 174.5
Acetonitrile HemisolvateAcetonitrile vapor diffusionSolvent-included channelsDesolvates at 65°C173.5

Properties

CAS Number

51234-28-7

Product Name

Benoxaprofen

IUPAC Name

2-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]propanoic acid

Molecular Formula

C16H12ClNO3

Molecular Weight

301.72 g/mol

InChI

InChI=1S/C16H12ClNO3/c1-9(16(19)20)11-4-7-14-13(8-11)18-15(21-14)10-2-5-12(17)6-3-10/h2-9H,1H3,(H,19,20)

InChI Key

MITFXPHMIHQXPI-UHFFFAOYSA-N

SMILES

CC(C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)Cl)C(=O)O

Solubility

Soluble in DMSO

Synonyms

enoxaprofen
benoxaprofen, (+)-isomer
benoxaprofen, (+-)-isomer
benoxaprofen, (-)-isomer
benoxaprofen, ammonium salt
benoxaprofen, monosodium salt
LRCL 3794
Oraflex

Canonical SMILES

CC(C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)Cl)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.